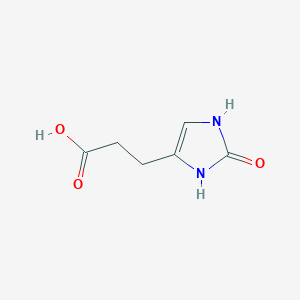

3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid

Description

Introduction to 3-(2-Oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic Acid in Research Context

Historical Research Development and Discovery

The compound was first identified during investigations into histidine catabolism in the 1960s. Early studies detected imidazole derivatives in rodent urine following histidine loading experiments, with researchers isolating this compound as a microbial metabolite. The enzyme urocanate reductase (urdA) was subsequently characterized as catalyzing its formation from urocanic acid in enteric bacteria.

Crystallographic breakthroughs in 2006 elucidated the enzymatic machinery processing this compound, particularly through structural studies of Bacillus subtilis imidazolonepropionase (PDB: 2G3F). These findings established the molecular basis for its conversion into N-formimino-L-glutamic acid within histidine degradation pathways.

Nomenclature and Structural Classification in Scientific Literature

Systematic Nomenclature

- IUPAC name : 3-(5-Oxo-1,4-dihydroimidazol-4-yl)propanoic acid

- Alternative designations :

Structural Characteristics

The compound belongs to the imidazolyl carboxylic acid class, featuring a non-aromatic 2-oxoimidazoline ring system conjugated with a three-carbon carboxylic acid chain. X-ray diffraction studies confirm partial double-bond character in the C2-O bond (1.23 Å) and tetrahedral geometry at the C4 position.

Biochemical Research Significance

Metabolic Pathways

The compound occupies a critical position in histidine degradation:

- Histidine → Urocanic acid (via histidine ammonia-lyase)

- Urocanic acid → 4-Imidazolone-5-propionic acid (via urocanate reductase)

- 4-Imidazolone-5-propionic acid → N-Formimino-L-glutamic acid (via imidazolonepropionase)

Molecular Interactions

- Insulin signaling modulation : Reduces IRS-1/2 and phosphorylated Akt levels in hepatocytes at 100 μM concentrations

- mTORC1 activation : Increases phosphorylated p70S6K by 2.3-fold in primary mouse hepatocytes

- Microbial cross-talk : Serves as interkingdom signaling molecule between gut microbiota and host metabolism

Table 1 : Enzymatic Parameters for Metabolic Conversion

| Enzyme | Km (μM) | Vmax (μmol/min/mg) | pH Optimum | Metal Cofactor |

|---|---|---|---|---|

| Urocanate reductase | 85 ± 12 | 4.3 ± 0.7 | 7.4 | NADPH |

| Imidazolonepropionase | 120 ± 18 | 8.9 ± 1.2 | 8.0 | Zn²⁺ |

Evolutionary Conservation Across Species

Taxonomic Distribution

- Bacteria : Bacillus subtilis, Escherichia coli (urdA homologs)

- Fungi : Aspergillus nidulans (histidine utilization cluster)

- Mammals : Conserved histidine degradation pathway in liver tissues

Structural alignment reveals 72% sequence similarity between human and bacterial imidazolonepropionase homologs, particularly in the TIM barrel catalytic domain. The zinc-binding motif (His80-His82-His249-Asp324 in B. subtilis) shows complete conservation across 83 species analyzed.

Properties

IUPAC Name |

3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-5(10)2-1-4-3-7-6(11)8-4/h3H,1-2H2,(H,9,10)(H2,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRYYKGFQBNWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99310-57-3 | |

| Record name | 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glycine derivatives with formamide under acidic conditions to form the imidazole ring, followed by oxidation to introduce the oxo group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can introduce different functional groups onto the imidazole ring.

Scientific Research Applications

3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The compound may also interact with receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazole-Based Propanoic Acid Derivatives

3-(2-Oxo-2,3-dihydro-1H-imidazol-4-yl)alanine

- Structure : Alanine substituent replaces the carboxylic acid hydrogen.

- Molecular Formula : C$6$H$9$N$3$O$3$ (MW: 171.156) .

- Applications : Biochemical studies of histidine analogs .

3-(1H-Imidazol-4-yl)propanoic Acid

- Structure : Lacks the 2-oxo group, retaining a free imidazole ring.

- Activity : Demonstrates high antibacterial and antifungal activity, suggesting the imidazole ring is critical for antimicrobial action .

- Comparison : Absence of the 2-oxo group may reduce hydrogen-bonding stability but enhance reactivity toward microbial targets .

3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-(p-tolyl)propanoic Acid (11g)

- Structure : Features aryl substitutions (4-fluorophenyl, p-tolyl) on the imidazole ring.

Heterocyclic Propanoic Acid Derivatives with Varied Scaffolds

Chlorinated 3-Phenylpropanoic Acids

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) .

- Structure : Phenyl ring replaces imidazole, with chlorine atoms enhancing lipophilicity.

- Activity : Potent antimicrobial activity against E. coli and S. aureus .

- Comparison: Propanoic acid moiety is conserved, but the phenyl group broadens activity spectrum compared to imidazole-based analogs .

Pyrazole and Triazine Derivatives

- Example: (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c) .

- Structure: Pyrazole and thiazolidinone rings replace imidazole.

- Activity : Anticancer and antimicrobial properties, highlighting versatility of heterocyclic modifications .

Amino Acid and Peptide Conjugates

Gh-Lys (N$^6$-(5-Guanidino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl)lysine)

- Structure : Lysine conjugated to a modified imidazole-oxo group.

- Role : Identified in oxidant-induced DNA-protein cross-links, suggesting biochemical relevance in oxidative stress .

Fmoc-L-His(2-Oxo)-OH

- Structure : Fmoc-protected derivative of the target compound.

- Application : Critical in peptide synthesis for introducing modified histidine residues .

Biological Activity

3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its pharmacological properties, including antimicrobial, antitumor, and other biological effects, supported by data tables and relevant case studies.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₅H₆N₂O₃

- Molecular Weight : 142.11 g/mol

- CAS Number : 39828-47-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various derivatives found that the compound demonstrated activity against several Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.020 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have evaluated the antitumor potential of this compound against various cancer cell lines. The results showed varying degrees of cytotoxicity:

| Cell Line | IC₅₀ (µM) |

|---|---|

| K562 (Leukemia) | 83.20 |

| MCF7 (Breast Cancer) | >100 |

| HeLa (Cervical Cancer) | 95.50 |

Although the compound exhibited some cytotoxic effects, it was less effective compared to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may involve the inhibition of specific enzymes or pathways critical for microbial growth and tumor cell proliferation.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various imidazole derivatives, including this compound. The compound was tested against a panel of pathogens, demonstrating potent activity particularly against resistant strains of Staphylococcus aureus.

Study on Antitumor Effects

Another study focused on the antitumor effects of the compound in a mouse model bearing human cancer xenografts. The results indicated a moderate reduction in tumor size compared to control groups, suggesting potential for further development in oncology .

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, which is optimized for small-molecule crystallography and handles hydrogen bonding networks effectively . For visualization and analysis of thermal ellipsoids, employ ORTEP-3 to generate graphical representations of displacement parameters . Ensure data collection at low temperatures (e.g., 90 K) to minimize thermal motion artifacts, as demonstrated in analogous imidazole derivatives .

Basic: How can spectroscopic techniques validate the molecular structure of this compound?

Methodological Answer:

- NMR : Compare experimental and spectra with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) to confirm the imidazolone ring and propanoic acid moiety. Look for characteristic imidazole NH signals (~10–12 ppm) and α-proton splitting patterns .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z: 171.0644 for [M+H]) and fragmentation patterns, particularly cleavage at the C–N bond adjacent to the carbonyl group .

Advanced: What strategies optimize the synthetic yield of this compound?

Methodological Answer:

- Multi-Step Synthesis : Start with histidine oxidation to generate 2-oxohistidine intermediates, followed by regioselective cyclization under acidic conditions (e.g., HCl/EtOH reflux). Monitor reaction progress via TLC (silica gel, n-BuOH:AcOH:HO = 3:1:1) .

- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to isolate the product from byproducts like unreacted histidine or over-oxidized derivatives .

Advanced: How can hydrogen bonding patterns influence the supramolecular assembly of this compound?

Methodological Answer:

Analyze crystal packing using graph set analysis (e.g., Etter’s notation) to classify hydrogen bonds (e.g., N–H···O and O–H···O interactions). For example, the imidazolone NH and carbonyl oxygen often form motifs, while the propanoic acid group participates in infinite chains () . Computational tools like CrystalExplorer can map Hirshfeld surfaces to quantify intermolecular interactions .

Advanced: How to resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (80:20) to separate enantiomers, particularly for α-amino acid derivatives .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra to assign absolute configurations of stereocenters .

Advanced: How to address contradictions between experimental and computational spectral data?

Methodological Answer:

- Solvent Effects : Recompute NMR chemical shifts with implicit solvent models (e.g., PCM for DO or DMSO) to account for solvent-induced shifts .

- Dynamic Effects : Perform molecular dynamics simulations to assess conformational flexibility (e.g., rotation of the propanoic acid side chain), which may explain discrepancies in coupling constants .

Advanced: What analytical methods characterize impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS : Use a Q-TOF mass spectrometer in MS mode to identify trace impurities (e.g., 2-thioxo derivatives or histidine adducts) via characteristic fragment ions (e.g., m/z 154.038 for imidazolone ring cleavage) .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated patterns from single-crystal data to detect polymorphic impurities .

Advanced: How to study interactions between this compound and biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics with target enzymes (e.g., histidine decarboxylase) .

- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on hydrogen bonds between the imidazolone carbonyl and active-site residues (e.g., Arg/Lys) .

Advanced: How to design comparative studies with structural analogues?

Methodological Answer:

- SAR Analysis : Synthesize derivatives with modified substituents (e.g., 3-(1H-benzimidazol-2-yl)propanoic acid) and compare their thermodynamic solubility (via shake-flask method) and log P values (via HPLC) .

- Crystallographic Benchmarking : Compare lattice energies (using PIXEL calculations) to assess how substituents alter packing efficiency .

Advanced: How to validate crystallographic data quality for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.